Technical Whitepaper: Physicochemical Profiling, Synthesis, and Applications of 4,7-Dichloro-2-(4-chlorophenyl)-1H-indole (CAS 881040-20-6)
Technical Whitepaper: Physicochemical Profiling, Synthesis, and Applications of 4,7-Dichloro-2-(4-chlorophenyl)-1H-indole (CAS 881040-20-6)
Executive Summary
In modern medicinal chemistry, the strategic incorporation of halogens into privileged heterocyclic scaffolds is a proven tactic for optimizing pharmacokinetic (PK) and pharmacodynamic (PD) properties. 4,7-Dichloro-2-(4-chlorophenyl)-1H-indole (CAS 881040-20-6) is a highly specialized, tri-chlorinated indole building block. While unsubstituted 2-arylindoles are ubiquitous in drug discovery, the specific 4,7-dichloro substitution pattern of this compound provides unique steric and electronic advantages, including enhanced metabolic stability, restricted conformational flexibility at the C3 position, and increased N-H acidity.
This technical guide provides an in-depth analysis of the compound’s structural rationale, validated synthetic methodologies, and downstream applications for researchers and drug development professionals.
Physicochemical Profiling & Structural Rationale
The physical and chemical properties of CAS 881040-20-6 dictate its behavior in both synthetic workflows and biological assays[1],[2].
Quantitative Data Summary
| Property | Value |
| CAS Number | 881040-20-6 |
| Molecular Formula | C₁₄H₈Cl₃N |
| Molecular Weight | 296.58 g/mol |
| Exact Mass | 294.97 g/mol |
| SMILES | ClC1=CC=C(C(N2)=CC3=C2C(Cl)=CC=C3Cl)C=C1 |
| Hydrogen Bond Donors | 1 (N-H) |
| Hydrogen Bond Acceptors | 0 |
| Storage Conditions | Sealed in dry, 2-8°C[1] |
Mechanistic Implications of the Substitution Pattern
As a Senior Application Scientist, I emphasize that the placement of halogens on this scaffold is not arbitrary; it fundamentally alters the molecule's reactivity and binding profile:
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Metabolic Shielding: Cytochrome P450 enzymes typically oxidize electron-rich indole rings at the 4, 5, 6, or 7 positions. The presence of heavy chlorine atoms at C4 and C7 sterically and electronically blocks these metabolic soft spots, drastically increasing the compound's half-life.
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N-H Acidity (C7 Effect): The C7 chlorine exerts a strong electron-withdrawing inductive effect on the adjacent N1-H. This lowers the pKa of the indole N-H, making it a significantly stronger hydrogen-bond donor. This is a critical vector when designing kinase inhibitors that must anchor to the ATP-binding hinge region.
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Conformational Locking (C4 Effect): The C4 chlorine introduces severe steric bulk adjacent to the highly nucleophilic C3 position. If a functional group (e.g., an amide or aryl group) is later introduced at C3, the C4 chlorine will restrict its rotation, locking the molecule into a specific bioactive conformation.
Mechanistic Synthesis Pathways
The most robust and scalable method for synthesizing 2-arylindoles is the classical Fischer Indole Synthesis [3]. For CAS 881040-20-6, the reaction utilizes 2,5-dichlorophenylhydrazine and 4-chloroacetophenone as primary precursors.
The mechanism proceeds via the initial condensation of the hydrazine and ketone to form a hydrazone intermediate. Under strongly acidic conditions and high heat, this intermediate undergoes a [3,3]-sigmatropic rearrangement. Subsequent re-aromatization and the elimination of ammonia (NH₃) yield the thermodynamically stable indole core[4].
Figure 1: Step-by-step Fischer Indole Synthesis workflow for CAS 881040-20-6.
Experimental Methodologies (Self-Validating Protocols)
To ensure high scientific integrity and reproducibility, the following protocols are engineered with built-in validation checkpoints.
Protocol 1: Standardized Synthesis & Isolation of CAS 881040-20-6
Causality Check: Polyphosphoric acid (PPA) is selected over Lewis acids (like ZnCl₂) because PPA acts as both a dehydrating solvent and a Brønsted acid, which is necessary to drive the cyclization of highly electron-deficient, chlorinated hydrazones.
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Hydrazone Formation: Dissolve 2,5-dichlorophenylhydrazine hydrochloride (10 mmol) and 4-chloroacetophenone (10 mmol) in 50 mL of absolute ethanol. Add 2-3 drops of glacial acetic acid as a catalyst. Reflux the mixture for 2 hours.
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Validation Step 1: Monitor by TLC (Hexanes:EtOAc 8:2). The disappearance of the ketone spot confirms hydrazone formation. Concentrate the solvent in vacuo to isolate the crude hydrazone.
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Cyclization: In a 100 mL round-bottom flask, add the crude hydrazone to 20 g of pre-warmed Polyphosphoric Acid (PPA). Mechanically stir and heat the highly viscous mixture to 120°C for 4 hours.
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Quenching & Extraction: Carefully pour the hot, dark mixture into 200 mL of vigorously stirred crushed ice. Neutralize the aqueous layer to pH 7-8 using 10% NaOH (to prevent protonation of the indole). Extract with Ethyl Acetate (3 x 50 mL).
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Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Recrystallize the crude solid from an Ethanol/Water mixture to yield the pure 4,7-dichloro-2-(4-chlorophenyl)-1H-indole.
Protocol 2: Late-Stage C3-Functionalization (Vilsmeier-Haack Formylation)
Because the C3 position of CAS 881040-20-6 is unsubstituted, it is the most nucleophilic site on the ring. Formylation here provides an aldehyde handle for reductive amination or cross-coupling.
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Reagent Preparation: Cool 5 mL of anhydrous DMF to 0°C under N₂. Dropwise, add Phosphorus oxychloride (POCl₃, 1.2 eq). Stir for 30 mins to form the Vilsmeier electrophile.
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Reaction: Dissolve CAS 881040-20-6 (1.0 eq) in 3 mL of DMF and add it to the complex. Heat the reaction to 80°C for 3 hours.
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Hydrolysis: Pour the mixture into ice water and basify with saturated aqueous Na₂CO₃ to hydrolyze the iminium intermediate into the C3-aldehyde. Extract and purify via column chromatography.
Analytical Characterization (QC Standards)
When verifying the identity and purity of this compound, standard analytical techniques will yield highly specific signatures due to the tri-chlorinated nature of the molecule:
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Mass Spectrometry (LC-MS): The exact mass is 294.97. Due to the presence of three chlorine atoms, the compound will display a highly characteristic isotopic cluster. The
peaks will appear at m/z 296, 298, 300, and 302 in an approximate 27:27:9:1 ratio . This binomial distribution is the absolute gold standard for confirming the intact Cl₃ core. -
¹H NMR (DMSO-d6): The N-H proton will appear as a broad singlet shifted significantly downfield (typically >11.5 ppm) due to the electron-withdrawing effect of the C7 chlorine. The C3-H will appear as a distinct singlet around ~6.9 - 7.1 ppm, validating that the C3 position remains unsubstituted[3].
Applications in Drug Discovery
Halogenated indoles have transitioned from niche synthetic intermediates to frontline scaffolds in modern drug discovery[5].
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Antimicrobial & Antibiofilm Agents: Recent microbiological studies have demonstrated that heavily halogenated indoles are uniquely capable of eradicating bacterial persister cells and disrupting biofilm formation in multidrug-resistant strains (e.g., S. aureus and E. coli)[6]. Furthermore, multi-halogenated indoles have shown potent fungicidal activity against drug-resistant Candida species by inducing reactive oxygen species (ROS) accumulation and inhibiting yeast-to-hyphae transitions[7].
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Kinase Inhibitors: The 2-arylindole core is a privileged scaffold for occupying the allosteric pockets of kinases. The 4,7-dichloro substitution ensures the molecule resists rapid hepatic clearance, making CAS 881040-20-6 a premium starting material for developing long-acting oncology therapeutics.
Figure 2: Strategic functionalization vectors for the halogenated indole scaffold.
References
Sources
- 1. chemscene.com [chemscene.com]
- 2. 4,7-dichloro-2-(4-chlorophenyl)-1H-indole | C14H8Cl3N | CID 4714966 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Green Halogenation of Indoles with Oxone-Halide [organic-chemistry.org]
- 6. scispace.com [scispace.com]
- 7. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
